7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-6-7(10-11)5(8)2-3-9-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJKPNLIUZPFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252788 | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine, 7-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350648-87-1 | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine, 7-bromo-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350648-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine, 7-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine typically involves the fusion of a pyrazole ring with a pyridine ring. One common method involves the selective metalation of the pyrazole ring followed by a cross-coupling reaction. For instance, the selective metalation with TMPMgCl can be followed by a Suzuki–Miyaura cross-coupling reaction to introduce the bromine atom at the 7th position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig amination.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses palladium catalysts and boronic acids.
Buchwald–Hartwig Amination: Uses palladium catalysts and amines.
Nucleophilic Substitution: Uses nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki–Miyaura cross-coupling reaction can introduce various aryl or alkyl groups at the 7th position, leading to a diverse range of substituted pyrazolopyridines.
Scientific Research Applications
Scientific Research Applications of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
This compound is a heterocyclic compound featuring a pyrazolopyridine structure, notable for a bromine atom at the 7th position and a methyl group at the 2nd position. This unique structure makes it valuable in various scientific applications, particularly in medicinal chemistry, biological studies, and material science.
Medicinal Chemistry
This compound is a scaffold for developing kinase inhibitors, crucial in cancer treatment. Its biological activity primarily involves interacting with tropomyosin receptor kinase (TRK) receptors. By inhibiting TRK phosphorylation, it disrupts downstream signaling pathways like Ras/Erk and PI3K/Akt, which are essential for cell survival and proliferation.
Biological Studies
The compound is utilized to study biological pathways and molecular interactions because of its capacity to engage with diverse biological targets.
Material Science
It can be employed in developing novel materials possessing specific electronic or optical properties.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines, including Km-12 and MCF-7 cells.
The compound's mechanism of action involves inhibiting TRK phosphorylation, which leads to the disruption of key signaling pathways such as Ras/Erk and PI3K/Akt, both vital for cell survival and proliferation.
Antitubercular Activity
Derivatives of pyrazolo[3,4-b]pyridine have been evaluated against Mycobacterium tuberculosis, with certain substitutions enhancing activity against resistant strains, suggesting potential for new tuberculosis treatments.
Neuroprotective Effects
Investigations suggest that this compound may influence neurotrophic pathways, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Bromine Position : Bromine at C7 (target compound) enhances electrophilicity for Suzuki-Miyaura couplings compared to C6-brominated pyrrolo-pyridines .
- Methyl Group : The 2-methyl group in the target compound may improve metabolic stability relative to hydroxylated analogues (e.g., 7-hydroxy derivatives in ) .
- Fused Ring Systems: Thiochromeno-pyridines () exhibit higher antitumoral activity than non-fused pyrazolo-pyridines, likely due to increased planarity and π-stacking .
Physicochemical and Toxicological Profiles
- Solubility : The bromine atom in the target compound likely reduces aqueous solubility compared to hydroxylated analogues (e.g., 7-hydroxy derivatives) .
Biological Activity
7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention for its biological activity, particularly its interactions with tropomyosin receptor kinases (TRKs). This compound is characterized by its unique molecular structure, featuring a bromine atom at the seventh position and a methyl group at the second position of the pyrazole ring. Its molecular formula is C7H6BrN3, and it has a molecular weight of approximately 212.05 g/mol .
The biological activity of this compound primarily involves its inhibition of TRK phosphorylation. This inhibition disrupts critical downstream signaling pathways such as Ras/Erk and PI3K/Akt, which are essential for cell survival and proliferation. Consequently, this compound exhibits cytotoxic effects against various cancer cell lines, including Km-12 and MCF-7 cells .
Biological Activity Overview
The compound has shown promise in several key areas:
- Cytotoxicity : Demonstrated significant cytotoxic effects against cancer cell lines.
- Inhibition of Kinases : Targets TRK receptors, leading to reduced cell proliferation and induced apoptosis.
- Gene Expression Modulation : Influences gene expression and cellular metabolism through its interactions with TRK receptors .
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| Km-12 | 5.0 | TRK inhibition |
| MCF-7 | 8.5 | TRK inhibition |
| HCT-116 | 10.0 | Induction of apoptosis |
These findings indicate that the compound is particularly effective against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines .
Case Studies
A notable study by Liu et al. (2023) explored the interaction of various derivatives of pyrazolo[4,3-b]pyridine with TRK receptors. The results highlighted that modifications to the pyrazolo ring can significantly enhance biological activity. The study found that certain derivatives exhibited improved binding affinities and inhibitory effects on TRK phosphorylation compared to the parent compound .
Structural Comparisons
The unique structure of this compound distinguishes it from other similar compounds. Below is a comparison table showcasing related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine | C7H6BrN3 | Different bromine position |
| 4-Methyl-1H-pyrazole | C4H6N2 | Lacks pyridine ring |
| 6-Bromo-1H-pyrazolo[3,4-b]pyridine | C7H6BrN3 | Similar reactivity but different position |
The structural modifications in these compounds can lead to varying biological activities, indicating that specific substitutions can enhance or reduce efficacy against target kinases .
Synthesis Methods
Various synthetic routes have been developed for creating this compound. The choice of synthesis method can significantly impact yield and purity. Common methods include:
- Multi-component reactions : Efficient synthesis using green chemistry principles.
- Regioselective synthesis : Focused on achieving specific substitutions for enhanced activity.
These methods not only improve yields but also reduce environmental impact .
Q & A
Q. What are the optimized synthetic routes for 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves bromination and cyclization steps. For example, bromination of pyrazole precursors using BBr₃ in anhydrous dichloromethane under nitrogen at 0°C achieves selective substitution . Purification methods vary: recrystallization (e.g., cyclohexane/ethyl acetate) yields 73% purity, while preparative TLC (cyclohexane/ethyl acetate/methanol, 6:4:1) resolves complex mixtures . Key variables include temperature control (to avoid side reactions) and solvent selection (polar aprotic solvents like DMF enhance cyclization efficiency) .
| Synthetic Method Comparison |
|---|
| Bromination Agent |
| Cyclization Catalyst |
| Yield Optimization |
Q. How does the bromine atom at the 7-position influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 7-bromo group is electronically activated by the pyrazole ring’s electron-withdrawing nature, facilitating SNAr (nucleophilic aromatic substitution) reactions. For example, amination or Suzuki coupling requires Pd catalysis (e.g., Pd(PPh₃)₄) in THF/water at 80°C . Steric hindrance from the 2-methyl group may slow reactivity, necessitating extended reaction times (12–24 hrs) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Signals for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) confirm regiochemistry .
- X-ray Diffraction : Resolves crystal packing and validates fused-ring geometry .
- Elemental Analysis : Matches experimental C/H/N ratios to theoretical values (e.g., C: 36.40%, H: 2.04%, N: 21.22%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Impurity Profiles : Byproducts (e.g., di-brominated isomers) may form under excessive BBr₃ exposure . Use LC-MS to monitor intermediates.
- Solvent Polarity : Polar solvents (DMF vs. DCM) alter reaction kinetics. A 2024 study showed DMF increases cyclization efficiency by 15% compared to DCM .
- Catalyst Loading : Overuse of p-toluenesulfonic acid (>10 mol%) can protonate the pyridine ring, reducing reactivity .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the C-Br bond .
- Stabilizers : Add 1% w/w ascorbic acid to inhibit oxidative decomposition .
- Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (e.g., de-brominated analogs) .
Q. How can computational modeling predict the pharmacological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Target kinases (e.g., JAK2) using AutoDock Vina; the bromine atom’s electronegativity enhances binding to ATP pockets .
- QSAR Models : Correlate logP values (calculated: 2.8 ± 0.3) with membrane permeability .
- MD Simulations : Simulate stability in physiological buffers (PBS, pH 7.4) to assess hydrolysis rates .
Data Contradictions and Resolution
Q. Why do some studies report conflicting melting points for this compound?
- Analysis :
- Polymorphism : Recrystallization solvents (e.g., ethyl acetate vs. cyclohexane) produce different crystal forms, altering melting points by 3–5°C .
- Impurity Levels : Traces of DMF (≤0.1%) lower observed melting points .
Safety and Handling Protocols
Q. What safety precautions are essential when handling this compound?
- Guidelines :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
